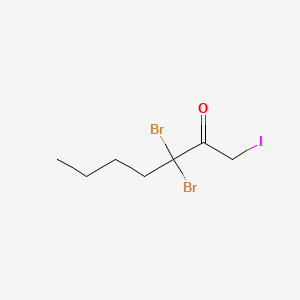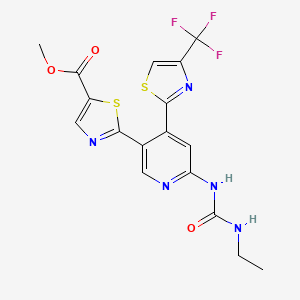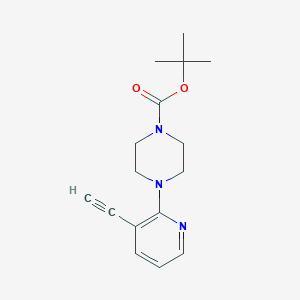
1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methoxymethoxy group attached to a benzene ring. The molecular formula of this compound is C8H7Cl2IO2, and it has a molecular weight of 332.95 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with halogenating agents such as chlorine and iodine in the presence of a catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) . The methoxymethoxy group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride (MOMCl) and a base like sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Large-scale halogenation reactions are often carried out in continuous flow reactors to ensure better control over reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution or bromine (Br2) in the presence of a catalyst for electrophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives depending on the substituent introduced.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-iodo-4-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The halogen atoms (chlorine and iodine) can participate in halogen bonding, while the methoxymethoxy group can form hydrogen bonds with target molecules . These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-iodo-3-(methoxymethoxy)benzene: Similar structure but with different positions of the substituents.
1,2-Dichloro-4-(methoxymethoxy)benzene: Lacks the iodine atom and has different positions of the chlorine atoms.
Propiedades
Fórmula molecular |
C8H7Cl2IO2 |
|---|---|
Peso molecular |
332.95 g/mol |
Nombre IUPAC |
1,5-dichloro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7Cl2IO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3 |
Clave InChI |
TWNZRFKMEJGFDB-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC(=C(C=C1Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)







